molecular formula C5H5P B1216959 Phosphorin CAS No. 289-68-9

Phosphorin

Cat. No.: B1216959
CAS No.: 289-68-9
M. Wt: 96.07 g/mol
InChI Key: UNQNIRQQBJCMQR-UHFFFAOYSA-N
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Description

Phosphorin is a phosphate-binding hydrophobic protein that has been isolated from renal brush border membranes. It is known for its high affinity and selectivity in binding inorganic phosphate. This compound plays a significant role in the reabsorption of inorganic phosphate by the renal proximal tubule, which occurs through a sodium-dependent co-transport system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorin can be synthesized through various methods, including solid-state synthesis, combustion method, sol-gel method, precipitation method, hydrothermal method, ultrasonic spray pyrolysis, extraction pyrolytic technique, hydrolysis, and decomposition . Each method involves specific reaction conditions that are optimized to achieve high purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of phosphorus-based compounds, including this compound, often involves large-scale solid-state synthesis due to its simplicity and cost-effectiveness. Other methods such as hydrothermal and sol-gel techniques are also employed for specific applications where high purity and controlled morphology are required .

Chemical Reactions Analysis

Types of Reactions: Phosphorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions typically occur in the presence of nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions include various phosphorylated derivatives, which have enhanced binding properties and stability .

Scientific Research Applications

Phosphorin has a wide range of scientific research applications, including:

Mechanism of Action

Phosphorin exerts its effects by binding to inorganic phosphate with high affinity and selectivity. This binding occurs through a sodium-dependent co-transport system in the renal proximal tubule. The molecular targets involved in this process include specific phosphate transporters and co-transporters that facilitate the reabsorption of phosphate into the cell interior .

Comparison with Similar Compounds

Phosphorin is unique compared to other similar compounds due to its high affinity and selectivity for inorganic phosphate. Similar compounds include:

    Phosphorine (Phosphabenzene): A heavier element analog of pyridine, containing a phosphorus atom instead of an aza-moiety.

    Phosphorus-Centered Radicals: These compounds have wide applications in pharmaceuticals, biology, and materials science.

This compound’s uniqueness lies in its specific role in phosphate metabolism and transport, making it a valuable compound in both biological and industrial applications.

Properties

IUPAC Name

phosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5P/c1-2-4-6-5-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQNIRQQBJCMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=PC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183096, DTXSID80852781
Record name Phosphorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phosphacyclohexa-2,4,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80852781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289-68-9, 577782-41-3
Record name Phosphorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphate-binding proteolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phosphacyclohexa-2,4,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80852781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TY55D4JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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